4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

Übersicht

Beschreibung

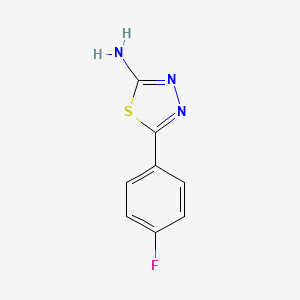

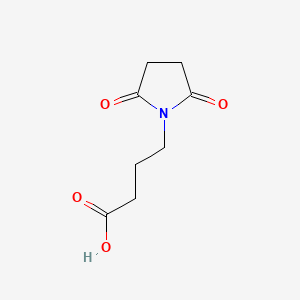

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 31601-68-0 . It has a molecular weight of 185.18 . It is a powder at room temperature .

Molecular Structure Analysis

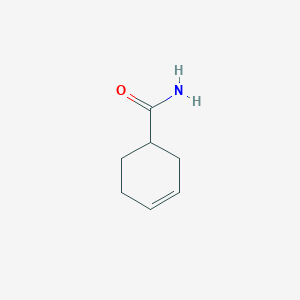

The molecular structure of 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is represented by the InChI code: 1S/C8H11NO4/c10-6-3-4-7 (11)9 (6)5-1-2-8 (12)13/h1-5H2, (H,12,13) .Physical And Chemical Properties Analysis

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is a powder at room temperature . It has a molecular weight of 185.18 . The melting point is between 102-104 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Monoclonal Antibody Production

- Application Summary: This compound has been found to improve monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures . Monoclonal antibodies are important for medication supply and medical cost reduction .

- Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production in recombinant CHO cells . It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- Results: The compound was found to increase monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

2. Antibacterial and Antitubercular Activity

- Application Summary: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, which include “4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid”, were prepared and evaluated for their antibacterial activity .

- Methods of Application: The synthesized molecules underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

- Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

3. Synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate

- Application Summary: This compound is used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .

- Methods of Application: The compound is used in the synthesis process of the precursor molecule .

- Results: The synthesized precursor molecule is useful in 18F-based pretargeted PET imaging system .

4. Cross-linking Reagent

- Application Summary: A similar compound, Bromoacetic acid N-hydroxysuccinimide ester, is a heterobifunctional cross-linking reagent which allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .

- Methods of Application: The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .

- Results: The compound is used as a cross-linking reagent in biochemical applications .

5. Anticonvulsant

- Application Summary: A group of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides with hybrid structure, which include “4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid”, were synthesized and evaluated for their anticonvulsant properties .

- Methods of Application: The synthesized molecules underwent thorough characterization and evaluation for anticonvulsant activity . Some of them underwent further testing for in vivo/in vitro studies .

- Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 . It was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

6. Organic Synthesis

- Application Summary: “4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid” is often used as an important raw material in organic synthesis, such as the synthesis of dyes and drugs .

- Methods of Application: In organic chemistry, it is widely used in Malonic acid synthesis method to introduce carboxyl or other chemical groups into organic molecules .

- Results: The compound is used as a raw material in various organic syntheses .

Safety And Hazards

The safety information for 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIILHQSLHMQZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307550 | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid | |

CAS RN |

31601-68-0 | |

| Record name | 2,5-Dioxo-1-pyrrolidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 192708 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031601680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31601-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)